molecular formula C13H16N2 B2358821 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine CAS No. 1516363-17-9

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine

Cat. No. B2358821
CAS RN: 1516363-17-9
M. Wt: 200.285
InChI Key: ABLMBZMIUGUEIN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolines . These are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines. Derived from the indibulin and combretastatin scaffolds, it exhibits good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with an IC50 value ranging from 27.7 to 39.2 µM. Importantly, it shows low toxicity on normal cell lines (NIH-3T3) .

Serotonin Reuptake Inhibition

Another application involves its potential as a serotonin reuptake inhibitor. A derivative of this compound, specifically (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) , demonstrated serotonin uptake inhibition comparable to the standard drug sertraline .

Potassium-Competitive Acid Blocker

A related pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) , has been explored as a potent potassium-competitive acid blocker for treating acid-related diseases .

α-Glucosidase Inhibition

Researchers have synthesized derivatives of this compound and evaluated their α-glucosidase inhibitory activity. These studies provide insights into its potential role in managing diabetes .

Multigram Synthesis of Boronic Derivatives

The compound has been used as a precursor in the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. This method relies on triflation and subsequent palladium-catalyzed borylation .

Drug Design and Tubulin Targeting

Given its structural similarity to combretastatin A-4 (CA-4), this compound contributes to the ongoing efforts in designing anti-tubulin agents. CA-4 analogues have been studied extensively for their anti-tubulin activity, and compounds like ours play a crucial role in this field .

Mechanism of Action

Target of Action

Similar compounds have been known to target tubulin proteins, which play a crucial role in cell division . Additionally, some derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism .

Mode of Action

Similar compounds have been reported to inhibit α-glucosidase in a competitive manner . This suggests that the compound may bind to the active site of the enzyme, preventing the binding of its natural substrate and thus inhibiting its activity.

Biochemical Pathways

If the compound acts as an α-glucosidase inhibitor as suggested by similar compounds , it would affect carbohydrate metabolism. Specifically, it would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Result of Action

Similar compounds have shown cytotoxic activity against cancerous cell lines and the ability to inhibit α-glucosidase, potentially reducing postprandial hyperglycemia .

properties

IUPAC Name

2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-12(7-8-14)9-13(15-10)11-5-3-2-4-6-11/h2-6,9,15H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMBZMIUGUEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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